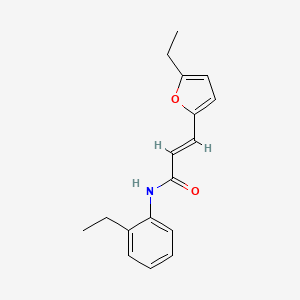

(2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-13-7-5-6-8-16(13)18-17(19)12-11-15-10-9-14(4-2)20-15/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMKGUVQMNWVLR-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide , also known by its IUPAC name, has garnered attention in recent years for its potential biological activities. This article aims to synthesize the available research findings on its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C16H19NO

- Molecular Weight : 255.33 g/mol

- Structure : The compound features a furan ring and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Properties :

- Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to promote cell death in HepG2 liver cancer cells by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- A concentration-dependent inhibition of cell proliferation was observed, with IC50 values indicating significant efficacy at micromolar concentrations.

- Anti-inflammatory Effects :

- Antioxidant Activity :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The activation of caspases and modulation of Bcl-2 family proteins play a crucial role in its ability to induce apoptosis in cancer cells.

- Inflammatory Pathway Modulation : The inhibition of NF-kB signaling pathways contributes to its anti-inflammatory effects, leading to decreased expression of inflammatory mediators .

Case Studies

Several case studies have explored the effects of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | HepG2 Cells | Induced apoptosis via caspase activation; IC50 = 25 µM |

| Study 2 | Macrophages | Reduced TNF-alpha and IL-6 production; significant anti-inflammatory effects |

| Study 3 | Oxidative Stress Model | Scavenged free radicals; improved cell viability under oxidative stress |

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing furan moieties. For instance, derivatives related to (2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide have shown promising results against various cancer cell lines.

- In Vitro Studies :

- A study indicated that similar furan-containing compounds exhibited significant cytotoxicity against human tumor cells, with mean GI50 values indicating effective inhibition of cell growth .

- The compound's structure allows for interaction with cellular targets involved in cancer proliferation, making it a candidate for further development as an anticancer agent.

Antiviral Properties

Research into the antiviral properties of furan derivatives has shown that modifications can enhance activity against viral targets.

- Mechanism of Action :

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.

- Synthetic Pathways :

- Its unique structure allows chemists to explore various synthetic routes to create new derivatives with enhanced biological activities.

- The reactivity of the furan ring can be exploited in various chemical reactions, such as Diels-Alder reactions or nucleophilic substitutions.

Study 1: Anticancer Efficacy

A series of experiments conducted on furan-based compounds demonstrated that structural modifications significantly impacted their anticancer activity. One derivative achieved an IC50 value of 12 μM against the A549 lung cancer cell line, emphasizing the importance of optimizing substituents for enhanced efficacy .

Study 2: Antiviral Screening

In another investigation, researchers screened furan derivatives for antiviral activity against RNA viruses. The study revealed that specific substitutions on the furan ring improved activity against viral proteases, supporting the hypothesis that this compound could be developed into an effective antiviral agent .

Comparación Con Compuestos Similares

Structural and Electronic Properties

Key structural analogs differ in substituents on the furan and phenyl rings, influencing lipophilicity (log k) and electronic parameters (σ):

- Lipophilicity : The ethyl groups (C2H5) in the target compound confer moderate lipophilicity, intermediate between highly lipophilic trifluoromethyl (CF3) derivatives and polar sulfamoyl analogs. This balance may enhance membrane permeability while avoiding excessive hydrophobicity .

- Electronic Effects: Ethyl is electron-donating (ED), contrasting with electron-withdrawing (EW) groups like CF3 or NO2.

Antimicrobial Activity

- CF3-Containing Analogs : Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibit potent activity against Staphylococcus aureus (MIC = 4 µM) and Mycobacterium tuberculosis (MIC = 8 µM) due to enhanced lipophilicity and membrane disruption .

- Sulfamoyl Derivatives : (2E)-3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide shows reduced antimicrobial potency (MIC > 32 µM) likely due to poor cell penetration from high polarity .

- Target Compound : Ethyl substituents may result in intermediate activity (estimated MIC = 16–32 µM), balancing lipophilicity and electronic effects.

Cytotoxicity and Selectivity

- CF3-containing analogs display moderate cytotoxicity (IC50 = 20–50 µM in mammalian cells), whereas the target compound’s lower lipophilicity may reduce toxicity (predicted IC50 > 100 µM) .

Structure-Activity Relationships (SAR)

Lipophilicity : Higher log k correlates with improved antimicrobial activity but increased cytotoxicity.

Electron-Withdrawing Groups: CF3 or NO2 enhances binding to bacterial targets through dipole interactions.

Steric Effects : Ethyl groups offer optimal bulk for target engagement without impeding solubility .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide with high stereochemical purity?

- Methodology : Use a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated enamide core, ensuring stereochemical control via phosphonate ester intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry using NOESY NMR to validate the (2E) configuration . Microwave-assisted synthesis (e.g., 80°C, 30 min) can improve yield and reduce side products, as demonstrated for structurally similar enamide derivatives .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy to quantify solubility thresholds.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodology : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against S. aureus and E. coli with MIC/MBC endpoints .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

- Enzyme inhibition : Fluorescence-based kinase or protease assays if the enamide group suggests target engagement (e.g., STAT3 inhibition, as seen in WP1066 analogs) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software is recommended for refinement?

- Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol). Collect X-ray diffraction data (Mo-Kα radiation, 100 K). Use SHELXL for refinement, leveraging its robust handling of disordered solvent molecules and anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions using Mercury software . For E/Z isomerism disputes, compare experimental and DFT-calculated bond angles .

Q. What strategies address contradictory bioactivity data across different assay conditions (e.g., pH, serum proteins)?

- Methodology :

- Serum binding : Use equilibrium dialysis to measure protein binding (%) in fetal bovine serum (FBS). Adjust IC₅₀ values using the Cheng-Prusoff equation for free fraction corrections.

- pH-dependent activity : Perform dose-response assays in buffers ranging from pH 5.0 (lysosomal) to 7.4 (cytosolic). For example, analogs like (E)-N-(2-oxoindol-5-yl)-3-thienylpropenamide show pH-sensitive solubility impacting activity .

- Metabolite interference : Use LC-MS to identify metabolites in assay media (e.g., furan ring oxidation products) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency while minimizing off-target effects?

- Methodology :

- Core modifications : Synthesize derivatives with substituted furans (e.g., 5-methyl, 5-chloro) and compare activity. For example, trifluoromethylphenyl analogs show enhanced antimicrobial potency .

- Side-chain engineering : Replace the 2-ethylphenyl group with heteroaromatic rings (e.g., pyridine, thiophene) to improve solubility and target selectivity.

- Computational modeling : Dock the compound into homology models of suspected targets (e.g., kinases) using AutoDock Vina. Prioritize derivatives with lower predicted binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.